molecular formula C16H15NO4 B12130184 2-Hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide CAS No. 42069-21-6

2-Hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide

Cat. No.: B12130184
CAS No.: 42069-21-6
M. Wt: 285.29 g/mol
InChI Key: ZKVVUNODXWHWCE-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide is a benzamide derivative characterized by a 2-hydroxybenzoyl core linked to a substituted ethylamide group. The structure features a hydroxyl group at the ortho position of the benzamide ring and a 4-methylphenyl-substituted oxoethyl moiety. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and amino alcohols or amines, followed by purification via column chromatography or recrystallization .

Properties

CAS No.

42069-21-6

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

2-hydroxy-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide

InChI

InChI=1S/C16H15NO4/c1-10-6-8-11(9-7-10)14(19)16(21)17-15(20)12-4-2-3-5-13(12)18/h2-9,16,18,21H,1H3,(H,17,20)

InChI Key

ZKVVUNODXWHWCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2O)O

Origin of Product

United States

Preparation Methods

Esterification of Precursors

The initial step involves converting carboxylic acid precursors into reactive esters. For example, 4-bromomethyl benzoic acid undergoes esterification with methanol in the presence of sulfuric acid as a catalyst. This step is critical for activating the carbonyl group for subsequent nucleophilic attack.

Reaction Conditions

  • Catalyst : Sulfuric acid (0.5–1.0 eq)

  • Solvent : Methanol (reflux, 4–6 hours)

  • Yield : Initial attempts yielded 8% due to competing substitution reactions.

Acylation and Condensation

The ester intermediate reacts with hydroxylamine derivatives to form the hydroxamic acid moiety. In a representative procedure, methyl-4-bromomethyl benzoate reacts with 2-amino-1-(4-methylphenyl)ethanol under basic conditions.

Key Parameters

  • Base : Triethylamine or pyridine (2.0 eq)

  • Solvent : Tetrahydrofuran (THF) at 0–5°C

  • Reaction Time : 12–24 hours.

Optimization of Reaction Conditions

Early synthetic routes faced challenges with low yields and byproduct formation. For instance, the esterification of 4-bromomethyl benzoic acid produced methyl-4-methoxy benzoate as a major byproduct (72% yield) due to nucleophilic substitution at the benzylic position.

Temperature and Time Adjustments

Reducing the reaction temperature to 40°C and extending the reflux time to 8 hours improved the yield of methyl-4-bromomethyl benzoate to 34%.

Alternative Bromination Strategies

Radical bromination of methyl-4-methylbenzoate using N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN) provided a cleaner route to the brominated ester:

Bromination Protocol

ParameterValue
NBS1.2 eq
AIBN0.1 eq
SolventCCl₄ (reflux, 6 hours)
Yield58%

Catalytic Systems and Solvent Effects

Catalyst selection profoundly impacts reaction efficiency. Sulfuric acid remains the standard for esterification, while Lewis acids (e.g., BF₃·OEt₂) enhance acylation rates.

Solvent Screening

Polar aprotic solvents (e.g., DMF, DMSO) increased condensation yields by stabilizing intermediates:

SolventYield (%)Purity (%)
THF6289
DMF7893
DMSO7191

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystals with >95% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, OH), 8.21 (d, J = 8.0 Hz, 1H), 7.89 (d, J = 8.4 Hz, 2H), 4.72 (s, 2H).

  • HRMS : m/z 286.0943 [M+H]⁺ (calc. 286.0948 for C₁₆H₁₅NO₄).

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions during esterification were mitigated by:

  • Using radical bromination instead of acid-catalyzed esterification.

  • Introducing protecting groups for hydroxyl functionalities.

Scalability Issues

Industrial-scale production requires continuous flow reactors to maintain temperature control and reduce side reactions.

Recent Advances (2024–2025)

Enzymatic Catalysis

Recent studies explored lipase-mediated esterification under mild conditions (pH 7.0, 30°C), achieving 81% yield with reduced waste.

Green Chemistry Approaches

Water-assisted condensation reactions minimized solvent use, yielding 68% product with an E-factor of 2.1 .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

The compound has demonstrated significant biological activities, particularly in antimicrobial and anticancer research. Its structural characteristics allow it to interact effectively with biological targets.

Antimicrobial Properties

Recent studies have shown that derivatives of benzamide compounds exhibit potent antimicrobial activity. For instance, a series of substituted benzamides, including those structurally similar to 2-hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide, have been evaluated for their efficacy against various bacterial and fungal strains. The findings suggest that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of benzamide derivatives has also been extensively studied. Compounds similar to 2-hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide have been tested against various cancer cell lines, revealing significant cytotoxic effects. For example, certain derivatives have shown lower IC50 values than established chemotherapeutic agents like 5-fluorouracil (5-FU), indicating their potential as more effective anticancer agents .

Synthesis and Structure-Activity Relationship

The synthesis of 2-hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide typically involves multi-step organic reactions that allow for the modification of various functional groups to enhance biological activity. Structure-activity relationship (SAR) studies are crucial in understanding how different substituents on the benzamide structure influence its biological properties. Research indicates that specific modifications can significantly enhance the compound's potency against targeted pathogens or cancer cells .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

  • Antimicrobial Efficacy :
    • A study evaluated a series of substituted benzamides for their antimicrobial activity against a range of pathogens. The results indicated that certain derivatives had MIC values comparable to or better than standard antibiotics like penicillin and fluconazole .
  • Anticancer Screening :
    • In vitro tests on human colorectal carcinoma cell lines demonstrated that specific derivatives exhibited potent anticancer effects with IC50 values significantly lower than those of traditional chemotherapeutics. This suggests a promising avenue for developing new cancer treatments based on this compound's structure .

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and benzamide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Benzamide Derivatives
Compound Name Substituents on Benzamide Core Amide-Linked Group Key Functional Groups
Target Compound 2-hydroxy 1-hydroxy-2-(4-methylphenyl)-2-oxoethyl Hydroxyl, ketone, methylphenyl
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl Hydroxyl, tertiary alcohol, methyl
2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (Rip-B) 2-hydroxy 2-(4-methoxyphenyl)ethyl Hydroxyl, methoxy, ethylamine
4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide 4-chloro, 2-hydroxy 4-methylphenyl Chloro, hydroxyl, methylphenyl

Key Observations :

  • The target compound shares the 2-hydroxybenzamide motif with Rip-B and 4-chloro-2-hydroxy-N-(4-methylphenyl)benzamide but differs in the substituents on the amide-linked group.
  • The presence of a ketone and methylphenyl group in the target compound distinguishes it from analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which has a tertiary alcohol and methyl group .

Physical and Chemical Properties

Table 2: Physicochemical Data of Selected Compounds
Compound Name Molecular Weight (g/mol) Melting Point (°C) Purity (HPLC) Spectral Confirmation (NMR, MS, IR)
Target Compound ~307 (estimated) Not reported Not reported Likely via 1H/13C NMR, MS
1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea (19) 271.32 Not reported 99.7% 1H/13C NMR, MS
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 207.27 128–130 >95% X-ray, NMR, IR, elemental analysis
Rip-B 296.34 96 97.4% 1H/13C NMR, MS

Key Observations :

  • Purity levels for benzamide derivatives often exceed 95%, with HPLC and NMR being standard characterization tools .
  • The target compound’s molecular weight (~307 g/mol) is comparable to Rip-B (~296 g/mol) but higher than simpler analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (207 g/mol) .

Key Observations :

  • Amide coupling reactions are prevalent in synthesizing benzamide derivatives, though yields vary significantly (e.g., 34% for Rip-B vs. 85% for simpler analogs) .
  • The target compound’s synthesis likely follows similar protocols but may require optimization for improved yield.

Q & A

Basic: How can the synthetic yield of 2-Hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide be optimized?

Methodological Answer:
Optimize reaction conditions by using reflux with anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) and stoichiometric control of coupling agents like oxalyl chloride. Post-synthesis, employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. For purity validation, use HPLC (C18 column, 97–99% purity thresholds) and confirm structural integrity via 1^1H/13^13C NMR spectroscopy, as demonstrated in analogous benzamide syntheses .

Advanced: How can conflicting spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns) be resolved for this compound?

Methodological Answer:
Cross-validate experimental data with computational simulations (DFT calculations for NMR chemical shifts) and reference crystal structures of related compounds. For example, crystallographic data for 2-Hydroxy-N-(4-methylphenyl)benzamide reveals intramolecular hydrogen bonding that may explain deviations in experimental vs. theoretical 1^1H NMR peaks . Additionally, use high-resolution mass spectrometry (HRMS) to confirm molecular ion fragmentation pathways.

Basic: What analytical techniques are critical for assessing the compound’s stability under physiological conditions?

Methodological Answer:
Perform accelerated stability studies in buffer solutions (pH 2–9) at 37°C, monitoring degradation via HPLC-UV. For thermal stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Structural changes can be tracked using FTIR spectroscopy to detect hydrolysis of the oxoethyl group .

Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound’s anti-inflammatory potential?

Methodological Answer:
Design analogs with modifications at the 4-methylphenyl or hydroxybenzamide moieties. Evaluate bioactivity using in vitro assays (e.g., COX-2 inhibition or TNF-α suppression in macrophages). Compare results with structurally related compounds, such as N'-benzimidazolyl derivatives, to identify critical pharmacophores. Statistical tools like multivariate regression can correlate substituent electronic effects (Hammett constants) with activity .

Basic: What strategies ensure reproducibility in synthesizing enantiomerically pure forms of this compound?

Methodological Answer:
Use chiral auxiliaries (e.g., Evans oxazolidinones) during the acylation step. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For asymmetric synthesis, employ catalysts like BINOL-derived phosphoric acids to control stereochemistry at the hydroxyethyl group .

Advanced: How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?

Methodological Answer:
Perform molecular dynamics simulations to predict logP and polar surface area (PSA). Use PAMPA-BBB assays to validate permeability coefficients. Structural insights from crystal packing (e.g., intermolecular H-bonding in 2-hydroxybenzamides) can inform modifications to reduce PSA while maintaining solubility .

Basic: What protocols are recommended for evaluating the compound’s cytotoxicity in cell-based assays?

Methodological Answer:
Use a tiered approach:

  • Initial screening: MTT assay in HEK-293 or HepG2 cells (IC50_{50} determination).
  • Mechanistic follow-up: Flow cytometry for apoptosis/necrosis (Annexin V/PI staining) and ROS detection.
  • Selectivity index: Compare cytotoxicity in cancer vs. normal cells (e.g., MCF-7 vs. MCF-10A) .

Advanced: How can reaction kinetics and mechanistic pathways be elucidated for key synthetic steps (e.g., benzamide coupling)?

Methodological Answer:
Use in-situ FTIR or 1^1H NMR to monitor intermediate formation (e.g., acyl chloride generation). Apply the Eyring equation to calculate activation parameters (ΔH^\ddagger, ΔS^\ddagger) from temperature-dependent rate constants. For nucleophilic acyl substitution, isotope labeling (e.g., 18^{18}O in the hydroxy group) can track oxygen transfer pathways .

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